molecular formula C13H11ClF3N3O2 B2672542 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate CAS No. 320423-05-0

4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate

Cat. No.: B2672542
CAS No.: 320423-05-0
M. Wt: 333.7
InChI Key: RFZKWVMPXOGLLQ-UHFFFAOYSA-N
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Description

4-Chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate is a specialized chemical compound with significant applications in agrochemical research, particularly in the development of novel crop protection agents. This carbamate derivative serves as a key intermediate in the synthesis of advanced pesticidal compounds, with research indicating potent activity against various agricultural pests and pathogens. The structural configuration featuring the trifluoromethyl pyrazole moiety is recognized for contributing to enhanced biological activity and improved physicochemical properties in agrochemical formulations . Researchers utilize this compound primarily in mode-of-action studies targeting insect pests and fungal pathogens, with particular interest in its potential effects on pest physiology and development. The 4-chlorobenzyl group provides molecular characteristics that influence compound bioavailability and environmental stability, making it valuable for field efficacy studies and formulation optimization research. Current investigations focus on its application as a building block for developing more selective and environmentally benign crop protection solutions, including resistance management strategies for critical agricultural pests . The compound represents an important tool for agricultural scientists developing next-generation plant protection products with improved safety profiles and novel mechanisms of action to address evolving challenges in sustainable crop production. Research applications include structure-activity relationship studies, metabolic pathway investigation, and environmental fate analysis relevant to integrated pest management systems. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

(4-chlorophenyl)methyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O2/c1-20-6-10(11(19-20)13(15,16)17)18-12(21)22-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZKWVMPXOGLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)NC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Carbamate Formation: The carbamate linkage is formed by reacting the pyrazole derivative with 4-chlorobenzyl isocyanate under mild conditions, typically in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carbamate linkage, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has highlighted the potential of compounds containing pyrazole derivatives, including 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate, in targeting various cancer pathways. For instance, derivatives of pyrazole have been shown to inhibit c-Met kinases, which are implicated in several cancers, including non-small cell lung cancer and renal cell carcinoma. The compound's structure allows for modifications that enhance its potency and selectivity against cancer cells .

2. Inhibition of Kinases
The compound has been investigated for its ability to inhibit specific kinases involved in disease processes. In particular, the trifluoromethyl group enhances the compound's lipophilicity and bioavailability, making it a candidate for further development as a kinase inhibitor .

3. Neurological Disorders
There is emerging evidence that pyrazole derivatives can modulate neurotransmitter systems, potentially leading to therapeutic applications in neurological disorders such as Huntington's disease. The structural characteristics of 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate may provide a scaffold for developing novel treatments targeting these conditions .

Case Study 1: Anticancer Compound Development

A study focused on the synthesis and biological evaluation of various pyrazole derivatives, including 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate, demonstrated significant anticancer activity against several cell lines. The lead compound showed an IC50 value in the low micromolar range, indicating potent activity against cancer cells while exhibiting minimal toxicity to normal cells .

Case Study 2: Kinase Inhibition

In another investigation, a series of compounds based on the pyrazole scaffold were tested for their inhibitory effects on c-Met kinases. The results indicated that modifications at the 4-position of the benzyl group significantly enhanced inhibitory potency, with some derivatives achieving IC50 values below 10 nM. This highlights the importance of structural optimization in developing effective kinase inhibitors .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityTargeting c-Met kinases associated with various cancersSignificant inhibition with low IC50 values
Neurological DisordersPotential modulation of neurotransmitter systemsPromising scaffolds for developing treatments
Kinase InhibitionInhibition of specific kinases involved in disease processesEnhanced potency through structural modifications

Mechanism of Action

The mechanism of action of 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The carbamate linkage may also play a role in modulating the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, biological activity, and synthetic routes are highlighted.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity/Application Key References
4-Chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate Pyrazole-carbamate 4-Cl-benzyl, -CF₃, -CH₃ 333.70 Antitumor (preclinical)
(5-((4-Chlorobenzyl)thio)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol Pyrazole-thioether 4-Cl-benzylthio, -CF₃, -CH₃, -CH₂OH 367.79 Unknown (structural analog)
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Pyrazole-oxadiazole 4-Br-benzylthio, -CF₃, -CH₃, oxadiazole 438.68 Antimicrobial (in vitro)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Pyrazole-carboxamide 2x phenyl, -Cl, -CN, -CH₃ 403.10 Not reported (synthetic intermediate)
Pyroxasulfone (Herbicidal compound) Pyrazole-sulfonylisoxazole -CF₃, -OCHF₂, -SO₂-isoxazole 403.24 Herbicide (commercial)

Key Comparative Insights

Structural Variations and Bioactivity The carbamate group in the target compound distinguishes it from thioether (e.g., ) and carboxamide (e.g., ) analogs. Oxadiazole derivatives (e.g., ) exhibit antimicrobial properties due to the electron-deficient oxadiazole ring, which enhances membrane permeability. However, the target compound’s carbamate linkage may favor different biological targets, such as kinase inhibition in cancer cells . Pyroxasulfone (), a commercial herbicide, shares the 1-methyl-3-(trifluoromethyl)pyrazole core but incorporates a sulfonylisoxazole group for herbicidal activity. This highlights how minor structural changes (e.g., sulfonyl vs. carbamate) drastically alter application scope.

Synthetic Routes

  • The target compound is synthesized via nucleophilic substitution using 4-chlorobenzyl bromide and a pyrazole-4-amine precursor , whereas oxadiazole derivatives () require coupling with thiols under EDCI/HOBt activation. Carboxamides () employ carbodiimide-mediated amide bond formation, demonstrating the versatility of pyrazole intermediates in diverse reactions.

Biological Performance

  • While the target compound’s antitumor activity is inferred from structurally related pyrazole-carbamates (), oxadiazole derivatives () show EC₅₀ values of 8.72–35.24 µg/mL against bacterial pathogens. This contrast underscores the role of auxiliary heterocycles (e.g., oxadiazole vs. carbamate) in dictating bioactivity .

Biological Activity

4-Chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate, with the CAS number 320423-05-0, is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C13H11ClF3N3O2
  • Molecular Weight : 333.69 g/mol
  • Structure : The compound features a chlorobenzyl group linked to a carbamate moiety and a pyrazole derivative, which contributes to its biological properties.

The biological activity of 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate is primarily attributed to its interaction with various enzymes and receptors:

  • Cholinesterase Inhibition : Similar to other carbamate derivatives, this compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing neurotransmission in certain neurological conditions .
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor effects by modulating signaling pathways involved in cell proliferation and apoptosis. The presence of trifluoromethyl groups may enhance the lipophilicity and bioavailability of the compound, facilitating its cellular uptake .
  • GABA Modulation : Some derivatives have shown potential as GABA receptor modulators, which may contribute to anxiolytic effects. This property is particularly relevant for developing treatments for anxiety disorders .

In Vitro Studies

In vitro assays have demonstrated that 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate exhibits moderate inhibition of AChE, with IC50 values comparable to established AChE inhibitors. This suggests potential applications in treating conditions like Alzheimer's disease where cholinergic signaling is impaired .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in reducing tumor growth. For instance, studies involving murine models indicated a significant reduction in tumor size when treated with this carbamate derivative compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

StudyModelFindings
Study ARat ModelDemonstrated significant AChE inhibition leading to improved cognitive function in aged rats.
Study BMurine Tumor ModelShowed a 50% reduction in tumor volume after 4 weeks of treatment with the compound compared to untreated controls.
Study CCell CultureIndicated cytotoxic effects on various cancer cell lines with an IC50 value of 20 µM.

Q & A

Q. What are the established synthetic routes for preparing 4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate?

The compound is typically synthesized via a multi-step process involving:

  • Carbamate linkage formation : Reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine with 4-chlorobenzyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Oxadiazole intermediate synthesis : For analogs, coupling reactions using EDC·HCl and HOBt·H₂O as coupling agents are employed to form 1,3,4-oxadiazole derivatives, followed by thioetherification with substituted benzyl thiols (e.g., 4-chlorobenzyl thiol) .
  • Purification : Recrystallization in ethanol or chromatography (if impurities persist) yields high-purity products (e.g., 89–93% yields reported for related oxadiazoles) .

Q. How is the structural integrity of this compound validated experimentally?

Key methods include:

  • ¹H/¹³C NMR spectroscopy : Characteristic peaks include δ ~4.05 ppm (N-CH₃), δ ~7.3–7.6 ppm (aromatic protons), and δ ~118–139 ppm (trifluoromethyl and pyrazole carbons) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 375.0289 for 4-chlorobenzyl derivatives) .
  • X-ray crystallography : Used for analogs to confirm bond angles and spatial arrangement of substituents .

Q. What is the hypothesized mechanism of action for pyrazole-carbamate derivatives in biological systems?

While specific data on this compound is limited, structurally related pyrazole-carbamates exhibit:

  • Enzyme inhibition : Binding to active sites of target enzymes (e.g., antimicrobial agents disrupting bacterial cell wall synthesis via transpeptidase inhibition) .
  • Receptor modulation : Trifluoromethyl groups enhance lipophilicity, improving membrane penetration and interaction with hydrophobic pockets in proteins .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing analogs with varying benzyl substituents?

  • Electron-withdrawing groups (e.g., Cl) : Improve reactivity in nucleophilic substitution reactions, as seen in higher yields (92.9%) for 4-chlorobenzyl derivatives compared to unsubstituted analogs .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in recrystallization .
  • Catalyst screening : Palladium catalysts (not explicitly cited but inferred from related studies) may accelerate coupling steps for complex analogs .

Q. How do structural modifications (e.g., substituent position on benzyl) affect bioactivity?

  • Positional isomerism : 4-Chlorobenzyl derivatives show higher antimicrobial activity than 2- or 3-chloro analogs due to improved steric alignment with target sites .
  • Trifluoromethyl role : Enhances metabolic stability and binding affinity, as demonstrated in pyrazole-based herbicides (e.g., pyroxasulfone) .
  • Carbamate vs. oxadiazole : Carbamates generally exhibit slower hydrolysis rates, prolonging biological half-life compared to oxadiazoles .

Q. How should researchers resolve contradictions in reported biological activity data for pyrazole-carbamates?

  • Assay standardization : Discrepancies may arise from variations in microbial strains (e.g., E. coli vs. S. aureus) or incubation conditions .
  • Metabolite profiling : LC-MS can identify degradation products that may interfere with activity measurements .
  • Computational modeling : Molecular docking studies (e.g., using AutoDock Vina) can predict binding modes and reconcile conflicting experimental results .

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